IL17A-IN-1 Binding Mode Differentiation: Unique 2:1 Stoichiometry at Novel Central Cavity Site vs. Other IL-17A Small Molecule Inhibitors
IL17A-IN-1 (Compound 72) exhibits a binding mode that is structurally distinct from other characterized small molecule IL-17A inhibitors. X-ray crystallography studies revealed that two copies of IL17A-IN-1 bind symmetrically to the central cavities of the IL-17A homodimer, with this binding mode described as 'previously undescribed' in the literature [1]. In contrast, earlier small molecule IL-17A inhibitors such as the LEO Pharma clinical candidate (Compound 23) were characterized as binding at a different allosteric site and were optimized for Rule of 5 compliance with a focus on benzhydrylglycine scaffold interactions [2]. The 2:1 binding stoichiometry of IL17A-IN-1 to the IL-17A homodimer represents a mechanistically distinct approach to disrupting IL-17A/IL-17RA protein-protein interactions.
| Evidence Dimension | Binding mode and stoichiometry to IL-17A homodimer |
|---|---|
| Target Compound Data | Two inhibitor molecules bind symmetrically to central cavities of IL-17A homodimer (2:1 inhibitor:homodimer stoichiometry) |
| Comparator Or Baseline | LEO Pharma Compound 23 (IL-17A PPI modulator): binds at different allosteric site; no reported 2:1 stoichiometry characterization in published crystallography |
| Quantified Difference | Qualitative distinction in binding site and stoichiometry; crystallographic evidence demonstrates novel binding mode for IL17A-IN-1 |
| Conditions | X-ray crystallography of IL-17A homodimer co-crystallized with inhibitor; structural biology context |
Why This Matters
The unique 2:1 binding stoichiometry to a previously undescribed central cavity site distinguishes IL17A-IN-1 from other small molecule IL-17A PPI modulators, offering a structurally distinct tool for investigating IL-17A inhibition mechanisms and potentially differential resistance profiles.
- [1] Ramos AL, et al. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds. J Med Chem. 2024 Apr 25;67(8):6456-6494. doi:10.1021/acs.jmedchem.3c02397. View Source
- [2] Andrews MD, et al. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases. J Med Chem. 2022;65(13):8828-8842. doi:10.1021/acs.jmedchem.2c00422. View Source
